molecular formula C12H19NO B14660176 N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 39198-52-2

N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B14660176
CAS No.: 39198-52-2
M. Wt: 193.28 g/mol
InChI Key: DHMDYNNHVASVMA-UHFFFAOYSA-N
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Description

N,N-Diethylbicyclo[221]hept-5-ene-2-carboxamide is a chemical compound characterized by its bicyclic structure, which includes a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A precursor in the synthesis of N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide.

    N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: A related compound with a hydroxyethyl group instead of diethylamine.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with different functional groups.

Uniqueness

This compound is unique due to its specific amide functional group and diethyl substitution, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

39198-52-2

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N,N-diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)12(14)11-8-9-5-6-10(11)7-9/h5-6,9-11H,3-4,7-8H2,1-2H3

InChI Key

DHMDYNNHVASVMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CC2CC1C=C2

Origin of Product

United States

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